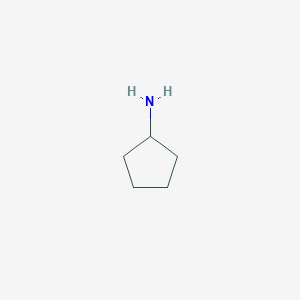

Cyclopentylamine

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 32389. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Alicyclic - Cycloparaffins - Cyclopentanes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

cyclopentanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N/c6-5-3-1-2-4-5/h5H,1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NISGSNTVMOOSJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4061387 | |

| Record name | Cyclopentanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003-03-8 | |

| Record name | Cyclopentylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1003-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001003038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32389 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopentanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclopentanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopentylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.452 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOPENTYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4259VRY3GN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Cyclopentylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentylamine, a cyclic aliphatic amine, serves as a crucial building block and intermediate in the synthesis of a wide range of chemical compounds, particularly in the pharmaceutical and agrochemical industries. Its unique five-membered ring structure imparts specific conformational properties that are leveraged in the design of bioactive molecules. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of this compound, with a focus on its applications in drug development.

Chemical Structure and Properties

This compound consists of a cyclopentane ring with an amino group (-NH2) attached to one of the carbon atoms. This primary amine is a colorless to pale yellow liquid at room temperature with a characteristic amine-like, ammoniacal odor.[1][2] It is a volatile and highly flammable substance.[1][3]

The presence of the amino group allows for hydrogen bonding, rendering it miscible with water and soluble in common organic solvents such as ethanol, ether, and acetone.[1][4] The lone pair of electrons on the nitrogen atom confers basic properties to the molecule.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Chemical Formula | C₅H₁₁N | [2][5] |

| Molecular Weight | 85.15 g/mol | [5] |

| CAS Number | 1003-03-8 | [1][5] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Odor | Strong, ammonia-like | [1] |

| Melting Point | -86 °C to -85 °C | [5][6][7] |

| Boiling Point | 106-108 °C | [3][5] |

| Density | 0.863 g/mL at 25 °C | [3][5] |

| Solubility | Miscible with water, acetone, and benzene | [1][4] |

| pKa | 10.65 (at 25 °C) | [1][5] |

| Flash Point | 11.5 °C to 13 °C (closed cup) | [3][6] |

| Refractive Index (n20/D) | 1.450 | [3][6] |

Synthesis of this compound

The most common and industrially significant method for the synthesis of this compound is the reductive amination of cyclopentanone.[1] This process typically involves the reaction of cyclopentanone with ammonia in the presence of a reducing agent and a catalyst.

Experimental Protocol: Reductive Amination of Cyclopentanone

Objective: To synthesize this compound from cyclopentanone via reductive amination.

Materials:

-

Cyclopentanone

-

Ammonia (aqueous or methanolic solution)

-

Raney Nickel (catalyst)

-

Hydrogen gas (H₂)

-

Ethanol or Methanol (solvent)

-

High-pressure autoclave reactor

-

Filtration apparatus

-

Distillation apparatus

Procedure:

-

Catalyst Preparation: In a high-pressure autoclave, a suspension of Raney Nickel catalyst in a suitable solvent (e.g., ethanol) is prepared.

-

Reaction Setup: Cyclopentanone and a solution of ammonia are added to the autoclave containing the catalyst. The use of a methanolic solution of ammonia can be more effective in minimizing the formation of secondary and tertiary amine by-products.

-

Hydrogenation: The reactor is sealed and purged with hydrogen gas to remove air. The pressure is then increased to the desired level (e.g., 20 MPa), and the mixture is heated to a temperature between 150-200 °C. The reaction mixture is stirred vigorously to ensure efficient contact between the reactants, catalyst, and hydrogen.

-

Reaction Monitoring: The progress of the reaction can be monitored by measuring the uptake of hydrogen. The reaction is considered complete when hydrogen consumption ceases.

-

Work-up: After cooling the reactor to room temperature and carefully venting the excess hydrogen, the reaction mixture is filtered to remove the Raney Nickel catalyst.

-

Purification: The filtrate, containing this compound, solvent, and any by-products, is then subjected to fractional distillation to isolate the pure this compound.[8]

Diagram of Synthetic Workflow:

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Applications in Drug Development

The primary amine group of this compound is the center of its reactivity, allowing it to participate in a variety of chemical transformations such as alkylation, acylation, and formation of Schiff bases.[2] This reactivity makes it a valuable intermediate in the synthesis of more complex molecules with therapeutic applications.

Pencycuron Synthesis

This compound is a key starting material for the synthesis of the fungicide pencycuron.[9] The synthesis involves the reaction of this compound with 4-chlorobenzyl chloride and subsequently with phenyl isocyanate.

Role in CCR2 Antagonists

This compound derivatives have been investigated as antagonists of the C-C chemokine receptor type 2 (CCR2).[10] CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), play a crucial role in the migration of monocytes and macrophages to sites of inflammation.[11] Antagonizing this receptor is a therapeutic strategy for various inflammatory and autoimmune diseases.[12] The cyclopentyl group in these antagonists often serves as a hydrophobic scaffold that can be appropriately substituted to optimize binding affinity and pharmacokinetic properties.

Diagram of a Simplified CCR2 Signaling Pathway:

Caption: Simplified CCR2 signaling and antagonist action.

Analytical Methods

The purity and identity of this compound are typically assessed using a combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of a this compound sample and identify any impurities.

Experimental Protocol:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or hexane. A typical concentration is around 10 µg/mL.[13] The sample should be filtered to remove any particulate matter.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5MS) is commonly used.

-

Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without degradation (e.g., 250 °C).

-

Oven Program: A temperature ramp is employed to separate components based on their boiling points. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).

-

Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) is standard for generating a reproducible fragmentation pattern.

-

Mass Range: A scan range of m/z 35-300 is generally sufficient to detect the molecular ion and characteristic fragments of this compound and common impurities.

-

Data Analysis: The resulting chromatogram will show peaks corresponding to different components in the sample. The mass spectrum of each peak can be compared to a library (e.g., NIST) to identify the compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the structure of this compound.

Experimental Protocol:

-

Sample Preparation: For ¹H and ¹³C NMR, dissolve 5-25 mg and 50-100 mg of this compound, respectively, in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[4] The solution should be free of any solid particles.

-

¹H NMR Spectroscopy: The proton NMR spectrum of this compound will show signals corresponding to the different types of protons in the molecule. The chemical shifts, splitting patterns (multiplicity), and integration values provide information about the electronic environment, neighboring protons, and the number of protons of each type.

-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will show distinct signals for the different carbon atoms in the cyclopentane ring. The chemical shifts are indicative of the carbon's hybridization and bonding environment.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Experimental Protocol:

-

Sample Preparation (Neat Liquid): A drop of neat this compound is placed between two salt plates (e.g., NaCl or KBr) to form a thin liquid film.[6]

-

Data Acquisition: The IR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Interpretation: The spectrum will show characteristic absorption bands for the N-H and C-H bonds. The N-H stretching vibrations of the primary amine typically appear as a doublet in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the cyclopentane ring will be observed just below 3000 cm⁻¹. The region below 1500 cm⁻¹ is the fingerprint region, which is unique to the molecule.[14][15]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions. It is a highly flammable liquid and vapor.[6] It is fatal if swallowed and toxic if inhaled.[3][6] It can cause severe skin burns and eye damage, and may cause an allergic skin reaction.[3][7] It is also harmful to aquatic life with long-lasting effects.[6] When handling this compound, personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a versatile and important chemical intermediate with significant applications in the pharmaceutical and agrochemical sectors. A thorough understanding of its chemical properties, structure, and reactivity is essential for its effective use in the synthesis of novel and valuable compounds. The analytical techniques outlined in this guide provide the necessary tools for quality control and structural confirmation, ensuring the integrity of this crucial building block in research and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 3. books.rsc.org [books.rsc.org]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. researchgate.net [researchgate.net]

- 6. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 7. benchchem.com [benchchem.com]

- 8. google.com [google.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Co‐Catalyzed Synthesis of Primary Amines via Reductive Amination employing Hydrogen under very mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent developments in CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. uoguelph.ca [uoguelph.ca]

- 14. infrared spectrum of cyclopentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. chem.libretexts.org [chem.libretexts.org]

Physical properties of Cyclopentylamine (boiling point, density)

An In-depth Technical Guide to the Physical Properties of Cyclopentylamine

This technical guide provides a comprehensive overview of the key physical properties of this compound, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require accurate and reliable data for their work. This document includes tabulated physical data, detailed experimental protocols for the determination of these properties, and a logical workflow diagram.

Physical Properties of this compound

This compound, also known as aminocyclopentane, is a colorless to light yellow liquid with a characteristic amine-like odor. It is a versatile building block in organic synthesis, particularly in the preparation of pharmaceutical compounds. Accurate knowledge of its physical properties is crucial for process design, reaction optimization, and safety assessments.

Data Presentation

The following table summarizes the boiling point and density of this compound as reported in various chemical literature and supplier specifications.

| Physical Property | Value | Units | Conditions | Source(s) |

| Boiling Point | 106-108 | °C | at 760 mmHg | [1][2][3] |

| 107 | °C | at 760 mmHg | [4][5][6][7] | |

| Density | 0.863 | g/mL | at 25 °C | [1][2][3] |

| 0.863 | g/cm³ | Not Specified | [4] | |

| 0.8512 | g/cm³ | Not Specified | [8] | |

| 0.86 | g/mL | at 20/20 °C | [5] | |

| 0.860 | g/mL | Not Specified | [6] | |

| 0.862 | g/mL | Not Specified | [7] |

Experimental Protocols

The determination of boiling point and density requires precise and standardized experimental procedures to ensure the accuracy and reproducibility of the results. The following sections detail common and reliable methods for these measurements.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For accurate determination, it is essential to ensure that the measured temperature is that of the vapor in equilibrium with the boiling liquid.

1. Distillation Method

This method is suitable when a sufficient quantity of the substance (typically >5 mL) is available and can also serve as a purification step.[4][9]

-

Apparatus: A simple distillation apparatus consists of a distilling flask, a condenser, a receiving flask, a thermometer, and a heat source.

-

Procedure:

-

Place a measured volume of this compound into the distilling flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.

-

Assemble the distillation apparatus, ensuring the thermometer bulb is positioned so that its top is level with the bottom of the side arm leading to the condenser. This placement ensures the thermometer measures the temperature of the vapor that is distilling.[4]

-

Begin heating the distilling flask gently.

-

Observe the temperature as the liquid begins to boil and the vapor rises. The temperature will stabilize as the vapor reaches the thermometer.

-

Record the temperature at which the liquid is actively distilling and condensing into the receiving flask. This stable temperature is the boiling point.[10][11]

-

Record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.

-

2. Thiele Tube Method (Micro Method)

This method is ideal when only a small amount of the sample is available (less than 0.5 mL).[1]

-

Apparatus: A Thiele tube, a thermometer, a small test tube (Durham tube), a capillary tube sealed at one end, a rubber band, and a heat source.

-

Procedure:

-

Attach the small test tube containing about 0.2-0.3 mL of this compound to the thermometer using a rubber band. The bottom of the tube should be level with the thermometer bulb.

-

Place the sealed capillary tube, open end down, into the test tube.

-

Insert the thermometer assembly into the Thiele tube, which is filled with a high-boiling point liquid such as mineral oil. The sample should be positioned near the middle of the oil bath.[1]

-

Gently heat the side arm of the Thiele tube. The design of the tube allows for the circulation of the oil, ensuring uniform heating.[1]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a rapid and continuous stream of bubbles is observed, then remove the heat.

-

The liquid will begin to cool, and the stream of bubbles will slow down and eventually stop.

-

The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[1][7][12]

-

Density Determination

Density is a fundamental physical property defined as mass per unit volume. For liquids, it is temperature-dependent.

1. Pycnometer (Specific Gravity Bottle) Method

This is a highly precise method for determining the density of liquids.[5][6] A pycnometer is a glass flask with a specific, accurately known volume.[3][8]

-

Apparatus: A pycnometer, an analytical balance, and a constant-temperature bath.

-

Procedure:

-

Carefully clean and dry the pycnometer and its stopper, then weigh it accurately on an analytical balance (m₁).

-

Fill the pycnometer with distilled water of a known temperature and density. Insert the stopper, allowing excess water to escape through the capillary. Ensure there are no air bubbles.

-

Place the filled pycnometer in a constant-temperature bath to reach thermal equilibrium.

-

Remove the pycnometer, dry the exterior completely, and weigh it (m₂).

-

Empty and dry the pycnometer, then fill it with this compound. Repeat the process of inserting the stopper, thermal equilibration, drying, and weighing (m₃).

-

The density of the this compound (ρ_c) can be calculated using the following formula: ρ_c = [(m₃ - m₁) / (m₂ - m₁)] * ρ_w where ρ_w is the density of water at the measurement temperature.

-

2. Vibrating Tube Densitometer (VTD) Method

This is a modern, rapid, and highly accurate method for density determination.[13]

-

Principle: A U-shaped tube is electronically excited to oscillate at its natural frequency.[2] This frequency changes when the tube is filled with a fluid; the denser the fluid, the lower the frequency of oscillation.[2][14][15] The instrument measures the period of oscillation and relates it to density.[16]

-

Apparatus: A vibrating tube densitometer.

-

Procedure:

-

Calibrate the instrument using two fluids of known density, typically dry air and pure water, at the desired measurement temperature.

-

Inject the this compound sample into the measurement cell, ensuring no bubbles are present.

-

Allow the sample to reach thermal equilibrium with the oscillating tube.

-

The instrument will automatically measure the oscillation period and calculate the density based on the calibration constants.

-

Record the density and the measurement temperature.

-

Workflow Visualization

The following diagram illustrates the logical relationship between the physical properties of this compound and the experimental methods used for their determination.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. instrumentationtools.com [instrumentationtools.com]

- 3. che.utah.edu [che.utah.edu]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. fpharm.uniba.sk [fpharm.uniba.sk]

- 6. fpharm.uniba.sk [fpharm.uniba.sk]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. Measuring Density Using Pycnometry - Genspark [genspark.ai]

- 9. cdn.juniata.edu [cdn.juniata.edu]

- 10. vernier.com [vernier.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. chymist.com [chymist.com]

- 13. High Precision Vibration-Type Densitometers Based on Pulsed Excitation Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scribd.com [scribd.com]

- 15. US4655075A - Vibrating tube densimeter - Google Patents [patents.google.com]

- 16. Utilization of a High-Pressure Vibrating Tube Densimeter for Liquids at Temperatures Down to 100 K - PMC [pmc.ncbi.nlm.nih.gov]

Cyclopentylamine (CAS No. 1003-03-8): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Cyclopentylamine (CAS No. 1003-03-8), a versatile primary cycloaliphatic amine. It covers its chemical and physical properties, synthesis, purification, and key applications in the pharmaceutical and agrochemical industries. This document includes detailed experimental protocols for its synthesis and for relevant biological assays where its derivatives are active. All quantitative data is summarized in structured tables, and key processes are visualized through diagrams to facilitate understanding and application in a research and development setting.

Introduction

This compound is a colorless to pale yellow liquid with a characteristic amine odor.[1] Its unique cyclic structure and reactive primary amine group make it a valuable building block in organic synthesis. It serves as a crucial intermediate in the production of various agrochemicals, such as the fungicide pencycuron, and is a key component in the synthesis of several active pharmaceutical ingredients (APIs), including dipeptidyl peptidase-IV (DPP-IV) inhibitors for diabetes management and C-C chemokine receptor 2 (CCR2) antagonists for inflammatory diseases.[2][3][4]

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and application in chemical synthesis.

| Property | Value | Reference |

| CAS Number | 1003-03-8 | [1][5] |

| Molecular Formula | C₅H₁₁N | [1][5] |

| Molecular Weight | 85.15 g/mol | [5] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Ammoniacal | |

| Boiling Point | 106-108 °C | [5] |

| Melting Point | -85 °C | |

| Density | 0.863 g/mL at 25 °C | |

| Flash Point | 13 °C (55.4 °F) | [6] |

| Water Solubility | Miscible | |

| Refractive Index (n²⁰/D) | 1.450 | |

| pKa | 10.65 at 25 °C | [3] |

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of this compound. The following table summarizes its key spectral features.

| Spectroscopy | Data | Reference |

| ¹H NMR (CDCl₃) | δ ~2.95 (m, 1H, CH-N), ~1.75-1.45 (m, 6H, CH₂), ~1.25 (s, 2H, NH₂) | [7][8] |

| ¹³C NMR (CDCl₃) | δ ~55.0 (CH-N), ~34.0 (CH₂), ~24.0 (CH₂) | [3][9] |

| FTIR (Neat) | ~3360 cm⁻¹ (N-H stretch), ~2950 cm⁻¹ (C-H stretch), ~1590 cm⁻¹ (N-H bend) | [3][10] |

| Mass Spectrum (EI) | m/z 85 (M⁺), 84, 56, 43, 41, 30, 28 | [11] |

Synthesis and Purification

The most common industrial method for the synthesis of this compound is the reductive amination of cyclopentanone.[12] This process involves the reaction of cyclopentanone with ammonia in the presence of a reducing agent, typically hydrogen gas, and a metal catalyst.

Experimental Protocol: Reductive Amination of Cyclopentanone

This protocol describes a general procedure for the synthesis of this compound.

Materials:

-

Cyclopentanone

-

Ammonia (anhydrous or aqueous solution)

-

Hydrogen gas

-

Raney Nickel or Palladium on Carbon (Pd/C) catalyst

-

Methanol or Ethanol (solvent)

-

Anhydrous sodium sulfate or magnesium sulfate (drying agent)

-

Hydrochloric acid (for salt formation, optional)

-

Sodium hydroxide (for neutralization, optional)

Procedure:

-

In a high-pressure autoclave reactor, combine cyclopentanone and the chosen solvent (e.g., methanol).

-

Add the catalyst (e.g., Raney Nickel, ~5-10% by weight of cyclopentanone).

-

Seal the reactor and purge with nitrogen gas.

-

Introduce ammonia into the reactor. The molar ratio of ammonia to cyclopentanone is typically in excess.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 20-50 bar).

-

Heat the mixture to the reaction temperature (e.g., 80-120 °C) with constant stirring.

-

Monitor the reaction progress by measuring hydrogen uptake or by analytical techniques such as GC-MS. The reaction time can vary from a few hours to over 24 hours depending on the specific conditions.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen and ammonia.

-

Filter the reaction mixture to remove the catalyst.

-

The crude this compound in the solvent can be purified by distillation.

Purification: Fractional Distillation

Procedure:

-

Set up a fractional distillation apparatus.

-

Transfer the crude this compound solution to the distillation flask.

-

Slowly heat the flask. The solvent will distill first.

-

After the solvent has been removed, increase the temperature to distill the this compound at its boiling point (106-108 °C).[5]

-

Collect the fraction that distills at the correct temperature.

-

The purified this compound should be stored under a nitrogen atmosphere to prevent degradation.

Applications in Synthesis

This compound is a key intermediate in the synthesis of various commercially important molecules.

Agrochemicals: Pencycuron

Pencycuron is a non-systemic fungicide used to control diseases caused by Rhizoctonia solani. The synthesis involves the reaction of this compound with other precursors. While a detailed industrial protocol is proprietary, the general reaction involves the formation of a phenylurea derivative.

Pharmaceuticals: DPP-IV Inhibitors and CCR2 Antagonists

This compound is a common structural motif in a number of drug candidates and approved drugs.

-

DPP-IV Inhibitors: These are a class of oral hypoglycemics used for the treatment of type 2 diabetes. The cyclopentyl group often serves as a key component for binding to the enzyme.

-

CCR2 Antagonists: These molecules are being investigated for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. The this compound moiety is often incorporated into the core structure of these antagonists.

Experimental Protocols for Biological Assays

The following protocols are examples of in vitro assays used to characterize the activity of compounds derived from this compound.

DPP-IV Inhibition Assay (Fluorescence-Based)

This assay measures the ability of a test compound to inhibit the activity of the DPP-IV enzyme.

Materials:

-

Human recombinant DPP-IV enzyme

-

DPP-IV substrate: Gly-Pro-AMC (Aminomethylcoumarin)

-

Assay Buffer (e.g., Tris-HCl, pH 7.5)

-

Test compound (dissolved in DMSO)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In the wells of the microplate, add the assay buffer, the test compound solution, and the DPP-IV enzyme solution. Include controls for 100% enzyme activity (no inhibitor) and background (no enzyme).

-

Incubate the plate at 37 °C for 15-30 minutes.

-

Initiate the reaction by adding the Gly-Pro-AMC substrate to all wells.

-

Immediately measure the fluorescence intensity over time (kinetic mode) or after a fixed incubation period (e.g., 30 minutes) at 37 °C.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

CCR2 Antagonist Chemotaxis Assay

This assay determines the ability of a test compound to block the migration of cells towards a chemoattractant (CCL2), which is the ligand for the CCR2 receptor.

Materials:

-

CCR2-expressing cells (e.g., THP-1 monocytic cell line)

-

Chemoattractant: Recombinant human CCL2

-

Assay medium (e.g., RPMI 1640 with 0.5% BSA)

-

Test compound (dissolved in DMSO)

-

24-well plate with transwell inserts (e.g., 5 µm pore size)

-

Fluorescent dye for cell quantification (e.g., Calcein-AM)

-

Fluorescence microplate reader

Procedure:

-

Culture the CCR2-expressing cells and resuspend them in the assay medium.

-

Pre-incubate the cells with various concentrations of the test compound for 30 minutes at 37 °C.

-

In the lower chamber of the 24-well plate, add the assay medium containing CCL2. For the negative control, add medium without CCL2.

-

Place the transwell inserts into the wells.

-

Add the pre-incubated cell suspension to the upper chamber of the inserts.

-

Incubate the plate at 37 °C in a CO₂ incubator for 2-4 hours to allow for cell migration.

-

After incubation, remove the non-migrated cells from the upper surface of the insert membrane.

-

Quantify the migrated cells in the lower chamber by lysing the cells and measuring the fluorescence of the released dye, or by staining and counting the cells on the lower side of the membrane.

-

Calculate the percentage of inhibition of chemotaxis for each concentration of the test compound and determine the IC₅₀ value.

Safety and Handling

This compound is a flammable liquid and is toxic if swallowed or inhaled.[10][13] It can cause severe skin burns and eye damage.[14] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.[10] It should be used in a well-ventilated area or a fume hood.[14] Store in a cool, dry, and well-ventilated area away from sources of ignition.[14]

Conclusion

This compound (CAS No. 1003-03-8) is a fundamental building block in modern organic synthesis, with significant applications in the development of pharmaceuticals and agrochemicals. This technical guide provides essential data and detailed protocols to support researchers and drug development professionals in the effective and safe use of this versatile compound. A thorough understanding of its properties, synthesis, and relevant biological assay methodologies is crucial for its successful application in research and development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C5H11N | CID 2906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. abcam.com [abcam.com]

- 5. benchchem.com [benchchem.com]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. spectrabase.com [spectrabase.com]

- 8. This compound | C5H11N | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 9. This compound(1003-03-8) 13C NMR [m.chemicalbook.com]

- 10. This compound(1003-03-8) IR Spectrum [chemicalbook.com]

- 11. Cyclopentanamine [webbook.nist.gov]

- 12. A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. US20140206867A1 - Process for Preparing this compound Derivatives and Intermediates Thereof - Google Patents [patents.google.com]

Synthesis of Cyclopentylamine from Cyclopentanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopentylamine is a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Its production from the readily available precursor, cyclopentanone, is a critical industrial process. This technical guide provides a comprehensive overview of the primary synthetic routes for converting cyclopentanone to this compound, with a focus on reductive amination and the Leuckart reaction. Detailed experimental protocols, comparative data on reaction parameters and yields, and characterization of the final product are presented to serve as a practical resource for laboratory and process development applications.

Introduction

The synthesis of primary amines is a cornerstone of organic chemistry, with broad applications in the life sciences and material sciences. This compound, in particular, serves as a key intermediate in the production of various bioactive molecules. The most direct and economically viable route to this compound is from cyclopentanone, leveraging well-established chemical transformations. This document outlines the core methodologies for this synthesis, providing detailed procedural information and quantitative data to aid in the selection and optimization of the most suitable method for a given application.

Synthetic Methodologies

The conversion of cyclopentanone to this compound is predominantly achieved through two robust methods: catalytic reductive amination and the Leuckart reaction. Each method offers distinct advantages and is characterized by specific reaction conditions and outcomes.

Catalytic Reductive Amination

Catalytic reductive amination is a one-pot reaction that involves the formation of an imine intermediate from cyclopentanone and ammonia, followed by its immediate reduction to this compound in the presence of a catalyst and a reducing agent, typically hydrogen gas. This method is widely favored for its high efficiency and atom economy.

The overall reaction can be depicted as follows:

Caption: Overview of Catalytic Reductive Amination.

The reaction proceeds through a well-defined pathway involving the formation of a hemiaminal, followed by dehydration to an imine, which is then hydrogenated.

Caption: Signaling Pathway of Reductive Amination.

Method 1: Reductive Amination using Raney Nickel

This is a classic and industrially relevant method utilizing a cost-effective nickel catalyst.

-

Materials:

-

Cyclopentanone (1.0 mol)

-

Liquid Ammonia (3.5 mol)

-

Raney Nickel (1 g, catalyst)

-

Hydrogen gas

-

Petroleum ether (for extraction)

-

-

Procedure:

-

Charge a high-pressure autoclave with cyclopentanone and the Raney Nickel catalyst.

-

Purge the reactor with hydrogen gas to remove air.

-

Introduce liquid ammonia into the autoclave.

-

Seal the reactor and begin stirring.

-

Slowly heat the mixture to a temperature between 120-180°C.[1]

-

Pressurize the reactor with hydrogen gas to 50-110 kg/cm ².[1]

-

Maintain these conditions for 1.5 hours.[1]

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.

-

Extract the product from the reaction mixture twice with petroleum ether.[1]

-

Combine the organic extracts and purify by distillation to obtain this compound.

-

Method 2: Reductive Amination using Ruthenium-based Catalysts

Ruthenium catalysts often exhibit higher activity and can operate under milder conditions.

-

Materials:

-

Cyclopentanone

-

Ammonia (in methanol)

-

Ru/Nb₂O₅ catalyst

-

Hydrogen gas

-

-

Procedure:

-

In a suitable high-pressure reactor, combine cyclopentanone, a solution of ammonia in methanol, and the Ru/Nb₂O₅ catalyst.

-

Seal the reactor and purge with hydrogen gas.

-

Pressurize the reactor with hydrogen to 2 MPa.[2]

-

Heat the reaction mixture to 90°C with stirring.[2]

-

Maintain the reaction for a specified time (e.g., several hours) until completion is indicated by GC analysis.

-

Cool the reactor, vent the pressure, and filter to remove the catalyst.

-

The filtrate can be concentrated and the product purified by distillation.

-

Leuckart Reaction

The Leuckart reaction is a classic method for the reductive amination of carbonyl compounds using ammonium formate or formamide as both the nitrogen source and the reducing agent.[3] The reaction proceeds through the formation of N-cyclopentylformamide, which is then hydrolyzed to yield this compound.

Caption: Signaling Pathway of the Leuckart Reaction.

-

Materials:

-

Cyclopentanone

-

Ammonium formate

-

Hydrochloric acid (for hydrolysis)

-

Sodium hydroxide (for neutralization)

-

Diethyl ether (for extraction)

-

-

Procedure:

-

A mixture of cyclopentanone and an excess of ammonium formate is heated. The reaction is typically carried out at temperatures between 160-185°C.

-

The reaction is heated until the formation of N-cyclopentylformamide is complete. This can be monitored by TLC or GC.

-

After cooling, the excess ammonium formate and formic acid are removed.

-

The resulting N-cyclopentylformamide is then hydrolyzed by heating with an aqueous acid, such as hydrochloric acid.

-

The reaction mixture is cooled and made alkaline with a sodium hydroxide solution.

-

The liberated this compound is then extracted with a suitable organic solvent, such as diethyl ether.

-

The organic extract is dried over a suitable drying agent (e.g., anhydrous sodium sulfate) and the solvent is removed by distillation.

-

The crude this compound is then purified by fractional distillation.

-

Data Presentation

The following tables summarize the quantitative data for the different synthetic methods.

Table 1: Comparison of Synthetic Methods for this compound

| Method | Catalyst/Reagent | Temperature (°C) | Pressure | Typical Yield (%) | Reference |

| Reductive Amination | Nickel catalysts | 150 - 200 | 20 MPa | 55.6 | [1][4] |

| Reductive Amination | Ru/Nb₂O₅ | 90 | 2 MPa H₂ | 84.3 | [2] |

| Leuckart Reaction | Ammonium formate | 160 - 185 | Atmospheric | Moderate to Good | [3] |

| N-cyclopentylformamide Hydrolysis | Cesium carbonate in methanol | 60 | Atmospheric | 99 | [4] |

Note: Yields can vary significantly based on specific reaction conditions and scale.

Experimental Workflow

A general workflow for the synthesis and purification of this compound is depicted below.

Caption: General Experimental Workflow.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Key Data |

| ¹H NMR | Spectral data available.[5][6] |

| ¹³C NMR | Spectral data available.[7] |

| FTIR | Characteristic N-H stretching bands for a primary amine.[5][8] |

| Mass Spec (GC-MS) | Molecular ion peak and fragmentation pattern consistent with C₅H₁₁N.[5][9] |

Conclusion

The synthesis of this compound from cyclopentanone can be effectively achieved through catalytic reductive amination or the Leuckart reaction. Catalytic reductive amination, particularly with modern catalysts like ruthenium-on-niobium pentoxide, offers high yields under relatively mild conditions. The Leuckart reaction remains a viable, classic alternative. The choice of method will depend on the specific requirements of the synthesis, including scale, available equipment, and cost considerations. This guide provides the necessary foundational information for researchers and professionals to successfully implement and optimize the synthesis of this important chemical intermediate.

References

- 1. erowid.org [erowid.org]

- 2. researchgate.net [researchgate.net]

- 3. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. This compound | C5H11N | CID 2906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. This compound(1003-03-8) 13C NMR spectrum [chemicalbook.com]

- 8. This compound(1003-03-8) IR Spectrum [chemicalbook.com]

- 9. Cyclopentanamine [webbook.nist.gov]

Spectroscopic Analysis of Cyclopentylamine: A Technical Guide

Introduction

Cyclopentylamine, a cyclic aliphatic amine, serves as a valuable building block in the synthesis of pharmaceuticals and agrochemicals. Its structural elucidation and quality control rely heavily on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This guide provides an in-depth overview of the NMR and IR spectroscopic data of this compound, complete with experimental protocols and data interpretation, tailored for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra provide detailed information about its structure.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) exhibits distinct signals corresponding to the different proton environments in the molecule. The chemical shifts (δ) are measured in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.

| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |

| CH-NH₂ | ~3.31 | Multiplet | 1H |

| CH₂ (alpha to NH₂) | ~1.82 | Multiplet | 2H |

| CH₂ | ~1.72 | Multiplet | 2H |

| CH₂ | ~1.55 | Multiplet | 2H |

| NH₂ | ~1.37 | Singlet (broad) | 2H |

| CH₂ (beta to NH₂) | ~1.28 | Multiplet | 2H |

Note: The exact chemical shifts and multiplicities can vary slightly depending on the solvent and the concentration.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the different carbon environments within the this compound molecule.

| Assignment | Chemical Shift (ppm) |

| C -NH₂ | ~52.0 |

| C H₂ (alpha to NH₂) | ~34.0 |

| C H₂ (beta to NH₂) | ~24.0 |

Note: These are approximate chemical shifts and can vary based on experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound, typically run as a neat liquid, shows characteristic absorption bands for the amine and alkyl groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| 3370 - 3250 | N-H stretch | Primary Amine (-NH₂) | Medium, two bands |

| 2950 - 2850 | C-H stretch | Alkyl (C-H) | Strong |

| 1650 - 1580 | N-H bend (scissoring) | Primary Amine (-NH₂) | Medium |

| 1470 - 1450 | C-H bend (scissoring) | Methylene (-CH₂-) | Medium |

| 1250 - 1020 | C-N stretch | Aliphatic Amine | Medium |

| 910 - 665 | N-H wag | Primary Amine (-NH₂) | Broad, Strong |

Experimental Protocols

Accurate and reproducible spectroscopic data are contingent upon meticulous experimental procedures.

NMR Spectroscopy Protocol (¹H and ¹³C)

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of a reference standard, typically tetramethylsilane (TMS), to calibrate the chemical shift scale to 0 ppm.

-

Cap the NMR tube and gently invert it several times to ensure a homogenous solution.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp, well-resolved peaks.

-

-

Data Acquisition:

-

For ¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance of the ¹³C isotope and longer relaxation times.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift axis using the TMS signal at 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

-

FT-IR Spectroscopy Protocol (Neat Liquid)

-

Sample Preparation:

-

Ensure the salt plates (typically NaCl or KBr) are clean and dry, as they are sensitive to moisture.

-

Place a single drop of neat this compound onto the surface of one salt plate.

-

Carefully place the second salt plate on top of the first, allowing the liquid to spread and form a thin, uniform film between the plates.

-

-

Instrument Setup:

-

Place the salt plate assembly into the sample holder of the FT-IR spectrometer.

-

Ensure the instrument's sample compartment is closed to minimize atmospheric interference (e.g., from CO₂ and water vapor).

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment (or clean salt plates) to account for any instrument and atmospheric absorptions.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.

-

-

Data Processing:

-

Label the significant absorption peaks with their corresponding wavenumbers (cm⁻¹).

-

Correlate the observed absorption bands with known functional group frequencies to confirm the structure of this compound.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for obtaining and interpreting the spectroscopic data for this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

Cyclopentylamine: A Comprehensive Technical Guide to its Solubility in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopentylamine, a cyclic primary amine with the formula C₅H₁₁N, is a versatile building block in the synthesis of pharmaceuticals and agrochemicals. Its solubility characteristics in various media are critical for its application in reaction chemistry, purification processes, and formulation development. This technical guide provides an in-depth overview of the solubility of this compound in water and a range of common organic solvents. The document summarizes available solubility data, outlines experimental protocols for solubility determination, and discusses the key physicochemical factors governing its solubility.

Physicochemical Properties of this compound

This compound is a colorless to light yellow liquid at room temperature with a characteristic amine odor. Its molecular structure, featuring a polar amino group attached to a nonpolar cyclopentane ring, dictates its solubility behavior.

Key Properties:

-

Molecular Formula: C₅H₁₁N

-

Molecular Weight: 85.15 g/mol

-

Boiling Point: 106-108 °C

-

Density: Approximately 0.863 g/mL at 25 °C

-

pKa of Conjugate Acid: ~10.65

Solubility of this compound

The solubility of this compound is a result of the interplay between the hydrophilic nature of the primary amine group and the hydrophobic character of the cyclopentyl ring.[1] The lone pair of electrons on the nitrogen atom and the hydrogen atoms on the amine group allow for hydrogen bonding with protic solvents like water.[1]

Solubility in Water

This compound is widely reported to be miscible with water.[2][3][4][5][6][7] This indicates that it is soluble in water in all proportions, forming a homogeneous solution. The miscibility is attributed to the formation of hydrogen bonds between the amine group and water molecules.[1]

Solubility in Organic Solvents

This compound is also highly soluble in a variety of common organic solvents.[8][9][10] Its nonpolar cyclopentane ring contributes to favorable interactions with nonpolar and moderately polar organic solvents.

Quantitative Solubility Data

Table 1: Qualitative Solubility of this compound in Water and Selected Organic Solvents

| Solvent Name | Solvent Type | Solubility/Miscibility |

| Water | Polar Protic | Miscible[2][3][4][5][6][7] |

| Ethanol | Polar Protic | Fully Miscible[8] |

| Methanol | Polar Protic | Miscible (Expected) |

| Acetone | Polar Aprotic | Miscible[2][4][8][11] |

| Diethyl Ether | Nonpolar | Fully Miscible[8] |

| Benzene | Nonpolar | Miscible[2][4][11] |

| Dichloromethane | Polar Aprotic | Soluble (Expected) |

| Chloroform | Polar Aprotic | Soluble (Expected) |

| Toluene | Nonpolar | Soluble (Expected) |

| Hexane | Nonpolar | Soluble (Expected) |

| Ethyl Acetate | Polar Aprotic | Soluble (Expected) |

Note: "Miscible (Expected)" or "Soluble (Expected)" indicates high solubility based on the general solubility characteristics of amines and the principle of "like dissolves like".

Factors Influencing Solubility

Several factors govern the solubility of this compound:

-

Hydrogen Bonding: The primary amine group can act as both a hydrogen bond donor and acceptor, leading to strong interactions with protic solvents like water and alcohols.[1]

-

Polarity: The polarity of the solvent plays a crucial role. This compound, with its polar amine group, interacts well with polar solvents.[1]

-

Hydrophobicity: The nonpolar five-membered aliphatic ring imparts hydrophobic character, which enhances its solubility in nonpolar organic solvents.[1]

-

Temperature: While specific data is unavailable, the solubility of most liquids increases with temperature.

-

pH: In acidic solutions, the amine group is protonated to form a cyclopentylammonium salt. These ionic species are generally much more soluble in water than the neutral amine.

Experimental Protocol for Determining Miscibility

A general method for qualitatively determining the miscibility of this compound in a given solvent is as follows:

Objective: To visually assess whether this compound is miscible in a selected solvent at room temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., water, ethanol, hexane)

-

Small, clean, and dry test tubes

-

Vortex mixer or stirring rod

-

Pipettes

Procedure:

-

Add approximately 2 mL of the chosen solvent to a clean, dry test tube.

-

Carefully add 5-10 drops of this compound to the same test tube.

-

Vigorously mix the contents of the test tube using a vortex mixer or by stirring with a clean glass rod for approximately 30-60 seconds.

-

Allow the mixture to stand for 2-3 minutes.

-

Observe the mixture against a well-lit background.

-

Miscible: A single, clear, and homogeneous phase is observed.

-

Immiscible: Two distinct layers are visible.

-

Partially Soluble: The solution appears cloudy or a small amount of an undissolved layer is present.

-

Safety Precautions: this compound is flammable and toxic. All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

Visualization of Solubility Relationships

The following diagrams illustrate the factors influencing this compound's solubility and a general experimental workflow.

Caption: Factors influencing this compound solubility.

Caption: Experimental workflow for miscibility determination.

Conclusion

This compound exhibits broad miscibility with water and common organic solvents, making it a versatile compound in various chemical applications. This high degree of solubility is governed by the dual nature of its molecular structure: a polar amine group capable of hydrogen bonding and a nonpolar cyclopentane ring that interacts favorably with organic media. While precise quantitative solubility data is not widely published, the qualitative assessment of miscibility provides a strong foundation for its use in research and development. The provided experimental protocol offers a straightforward method for confirming its miscibility in novel solvent systems.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound - Amine-like Colorless To Light Yellow Liquid, 99% Purity, Boiling Point 107â°c, Cas No: 1003-03-8, Miscible With Water & Acetone at Best Price in Delhi | Fabkool Chemicals [tradeindia.com]

- 3. This compound, 99+% 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.no]

- 4. This compound - Molecular Formula C5h11n, Colorless To Light Yellow Liquid, 99% Purity, Boiling Point 107â°c, Miscible With Water And Acetone at Best Price in Mumbai | Associated Chemical Corporation [tradeindia.com]

- 5. Cas 1003-03-8,this compound | lookchem [lookchem.com]

- 6. This compound | 1003-03-8 [chemicalbook.com]

- 7. 1003-03-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. Page loading... [wap.guidechem.com]

- 9. CAS 1003-03-8: this compound | CymitQuimica [cymitquimica.com]

- 10. Page loading... [guidechem.com]

- 11. This compound - 99% Purity Liquid, Colorless To Light Yellow Clear Appearance | Miscible With Water, Acetone & Benzene, Cas No: 1003-03-8, Einecs No: 213-697-3, Molecular Weight: 85.15 G/mol at Best Price in Mumbai | Triumph Chemicals Pvt. Ltd. [tradeindia.com]

The Biological Significance and Therapeutic Potential of Cyclopentylamine and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopentylamine, a simple cyclic amine, serves as a versatile building block in medicinal chemistry. Its derivatives have emerged as a promising class of bioactive molecules with a wide range of therapeutic applications. This technical guide provides an in-depth analysis of the biological relevance and potential of this compound-containing compounds, focusing on their roles as enzyme inhibitors and receptor antagonists. We will delve into their mechanisms of action, present key quantitative data, detail relevant experimental protocols, and visualize the associated signaling pathways. This document aims to be a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on the this compound scaffold.

Introduction: The Versatility of the this compound Moiety

The cyclopentyl group, a five-membered aliphatic ring, imparts unique physicochemical properties to molecules, including a balance of lipophilicity and conformational rigidity. When coupled with an amine functional group, as in this compound, it becomes a valuable pharmacophore for establishing specific interactions with biological targets. This compound and its derivatives are utilized in the synthesis of various pharmaceuticals and agrochemicals, serving as crucial intermediates in the production of biologically active compounds.[1] The core structure of this compound consists of a cyclopentane ring with an amino group attached to one of its carbon atoms.[2] This structural motif has been successfully incorporated into a diverse array of small molecules, leading to the discovery of potent and selective modulators of enzymes and receptors involved in various disease pathologies.

Key Biological Activities of this compound Derivatives

This compound derivatives have demonstrated significant activity in several key therapeutic areas, primarily as enzyme inhibitors and receptor antagonists.

Enzyme Inhibition

A series of 2-(cyclopentylamino)thieno[3,2-d]pyrimidin-4(3H)-one derivatives have been identified as potent and selective inhibitors of phosphodiesterase 7 (PDE7).[3][4][5] PDE7 is a key enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway, and its inhibition is a potential therapeutic strategy for inflammatory and neurological disorders. The introduction of a cyclopentylamino group at the 2-position of the thienopyrimidinone scaffold resulted in a substantial increase in PDE7 inhibitory activity, suggesting that the bulkier cycloalkyl group provides a better fit in the hydrophobic binding pocket of the enzyme.[6]

Table 1: PDE7 Inhibitory Activity of 2-(Cyclopentylamino)thieno[3,2-d]pyrimidin-4(3H)-one Derivatives

| Compound | R Group | PDE7 IC50 (nM) |

| 1 | H | 230 |

| 2 | 7-Methyl | 28 |

| 3 | 7-Ethyl | 15 |

| 4 | 7-Pyridin-3-yl | 8.9 |

Data compiled from multiple sources indicating the structure-activity relationship of substitutions on the thienopyrimidinone core.

Novel 2-(cyclopentylamino)thiazol-4(5H)-one derivatives have been synthesized and identified as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[7][8] This enzyme is responsible for the conversion of inactive cortisone to active cortisol in key metabolic tissues, and its inhibition is a promising approach for the treatment of metabolic syndrome, type 2 diabetes, and obesity.[9] Certain derivatives, such as compound 3h (2-(cyclopentylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one), have demonstrated particularly strong inhibitory effects.[8][10]

Table 2: 11β-HSD1 Inhibitory Activity of 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives

| Compound | R Group | 11β-HSD1 IC50 (µM) | % Inhibition of 11β-HSD2 at 10 µM |

| 3a | -CH3 | >10 | 38.21 ± 1.15 |

| 3b | -CH2CH3 | >10 | 40.11 ± 2.03 |

| 3c | -CH2CH2CH3 | 2.15 ± 0.14 | 41.13 ± 0.98 |

| 3d | -CH(CH3)2 | 0.46 ± 0.03 | 42.17 ± 1.54 |

| 3f | -C6H5 | 1.1 ± 0.08 | 36.55 ± 1.11 |

| 3g | -C6H4-4-Br | 0.18 ± 0.01 | 42.33 ± 1.19 |

| 3h | Spiro[thiazole-5,1'-cyclohexane] | 0.07 ± 0.005 | 42.82 ± 0.96 |

| 3i | Spiro[thiazole-5,1'-cyclobutane] | 1.55 ± 0.10 | 46.33 ± 1.22 |

| Carbenoxolone (Control) | - | 0.08 ± 0.006 | 55.22 ± 0.13 |

Data extracted from a study on novel 2-(cyclopentylamino)thiazol-4(5H)-one derivatives, showcasing the impact of various substituents on inhibitory potency and selectivity.[8]

This compound derivatives have also been explored as inhibitors of fatty acid synthase (FASN), a key enzyme in the de novo synthesis of fatty acids.[11] FASN is overexpressed in many cancers and is considered a metabolic oncogene, making it an attractive target for cancer therapy.[12] While specific quantitative data for this compound-based FASN inhibitors is still emerging, the scaffold shows promise in the development of new anticancer agents.

Receptor Antagonism

A significant development in the field is the discovery of a this compound derivative that acts as a potent dual antagonist of the neurokinin-1 (NK1) receptor and an inhibitor of the serotonin reuptake transporter (SERT).[12][13] This dual activity is of particular interest for the treatment of depression and other stress-related disorders. The identified compound demonstrated significant oral activity in preclinical models.[13]

Table 3: Dual NK1 Receptor Antagonist and SERT Inhibitor Activity

| Compound | Target | Binding Affinity (Ki, nM) |

| This compound Derivative 4 | Human NK1 Receptor | 0.45 |

| Human SERT | 1.2 |

Data for a specific this compound derivative with potent dual activity.[13]

This compound-based structures have been investigated as antagonists of the C-C chemokine receptor 2 (CCR2).[7][14] The CCL2/CCR2 signaling axis plays a critical role in the recruitment of monocytes and macrophages to sites of inflammation, and is implicated in a variety of inflammatory and autoimmune diseases.[3][15][16]

Signaling Pathways

Understanding the signaling pathways modulated by this compound derivatives is crucial for elucidating their mechanism of action and predicting their therapeutic effects.

Neurokinin-1 (NK1) Receptor Signaling

The NK1 receptor is a G-protein coupled receptor (GPCR) that, upon binding its ligand Substance P, primarily signals through Gαq and Gαs proteins.[7][17][18] Activation of Gαq leads to the activation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to the activation of downstream pathways like the MAPK/ERK cascade.[7][18] Gαs activation stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP).[18]

Caption: NK1 Receptor Signaling Pathway.

Serotonin Transporter (SERT) Mechanism

The serotonin transporter (SERT) is responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron, a process that terminates serotonergic signaling.[1][19][20] This transport is dependent on sodium (Na+) and chloride (Cl-) ions. The process begins with the binding of a Na+ ion, followed by serotonin, and then a Cl- ion to the transporter. This binding induces a conformational change, allowing the transporter to move the bound molecules into the cell. An intracellular potassium (K+) ion then binds to facilitate the return of the transporter to its outward-facing conformation.[1][2]

Caption: Serotonin Transporter (SERT) Mechanism.

Chemokine Receptor 2 (CCR2) Signaling

CCR2 is a GPCR that, upon binding its ligand CCL2, activates several downstream signaling pathways, including the PI3K/Akt, JAK/STAT, and MAPK pathways.[3][15] These pathways are crucial for cell survival, proliferation, migration, and cytokine production, all of which are key processes in inflammation.[3][15]

Caption: CCR2 Signaling in Inflammation.

Fatty Acid Synthase (FASN) in Cancer Signaling

FASN is a key enzyme in de novo lipogenesis and its expression is often upregulated in cancer cells.[11][12] Its activity is influenced by growth factor receptor signaling pathways, such as EGFR and HER2, which can activate downstream pathways like PI3K/Akt and MAPK.[21] These pathways, in turn, can promote the expression and activity of FASN, leading to increased lipid synthesis that supports tumor growth and survival.[4][21]

Caption: FASN Signaling in Cancer.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation of the biological activity of this compound derivatives.

General Experimental Workflow for In Vitro Assays

Caption: General Experimental Workflow.

PDE7 Inhibition Assay

-

Principle: This assay measures the ability of a test compound to inhibit the PDE7-catalyzed hydrolysis of cAMP to AMP.

-

Materials: Recombinant human PDE7, cAMP, [³H]-cAMP, snake venom nucleotidase, scintillation cocktail, test compounds.

-

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a microplate, add the test compound, recombinant PDE7, and a mixture of cAMP and [³H]-cAMP.

-

Incubate the reaction mixture at 30°C for a specified time.

-

Stop the reaction by adding snake venom nucleotidase, which converts the [³H]-AMP product to [³H]-adenosine.

-

Add a scintillation cocktail that binds to [³H]-adenosine.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percent inhibition and determine the IC50 value.

-

11β-HSD1 Inhibition Assay

-

Principle: This assay measures the inhibition of the conversion of cortisone to cortisol by 11β-HSD1.

-

Materials: Human liver microsomes (as a source of 11β-HSD1), cortisone, NADPH, test compounds, cortisol antibody, HTRF detection reagents.

-

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a microplate, add the test compound, human liver microsomes, cortisone, and NADPH.

-

Incubate the reaction mixture at 37°C.

-

Stop the reaction and add a cortisol-specific antibody and HTRF detection reagents.

-

Measure the HTRF signal, which is inversely proportional to the amount of cortisol produced.

-

Calculate the percent inhibition and determine the IC50 value.

-

NK1 Receptor Binding Assay

-

Principle: This is a competitive binding assay that measures the ability of a test compound to displace a radiolabeled ligand from the NK1 receptor.

-

Materials: Cell membranes expressing the human NK1 receptor, [³H]-Substance P (radioligand), unlabeled Substance P (for non-specific binding), test compounds, filtration apparatus, scintillation fluid.

-

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a microplate, incubate the cell membranes with [³H]-Substance P and either the test compound, unlabeled Substance P (for non-specific binding), or buffer (for total binding).

-

After incubation, rapidly filter the reaction mixture through a glass fiber filter to separate bound and free radioligand.

-

Wash the filters to remove unbound radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding and the percent inhibition by the test compound to determine the Ki value.

-

SERT Binding Assay

-

Principle: Similar to the NK1 receptor binding assay, this competitive assay measures the displacement of a radiolabeled ligand from the serotonin transporter.

-

Materials: Cell membranes expressing human SERT, [³H]-citalopram or another suitable radioligand, unlabeled serotonin or a known SERT inhibitor, test compounds.

-

Procedure:

-

Follow a similar procedure to the NK1 receptor binding assay, using SERT-expressing membranes and a SERT-specific radioligand.

-

Calculate the specific binding and the percent inhibition by the test compound to determine the Ki value.

-

Synthesis of Bioactive this compound Derivatives

The synthesis of these promising compounds often involves multi-step reaction sequences. Below are generalized synthetic schemes for two of the key classes of this compound derivatives discussed.

Synthesis of 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives

These compounds are typically synthesized through the reaction of N-cyclopentylthiourea with an appropriate α-bromo ester. The reaction conditions can be varied depending on the nature of the ester.

Caption: Synthesis of 2-(Cyclopentylamino)thiazol-4(5H)-ones.

Synthesis of 2-(Cyclopentylamino)thieno[3,2-d]pyrimidin-4(3H)-one Derivatives

The synthesis of this scaffold often begins with a suitable thiophene precursor, which undergoes a series of reactions to build the pyrimidinone ring, followed by the introduction of the this compound moiety.

Caption: Synthesis of 2-(Cyclopentylamino)thieno[3,2-d]pyrimidin-4(3H)-ones.

Conclusion and Future Directions

This compound has proven to be a highly valuable scaffold in the design and discovery of novel therapeutic agents. Its derivatives have demonstrated potent and selective activities against a range of important biological targets, including enzymes like PDE7 and 11β-HSD1, and receptors such as NK1 and CCR2. The development of dual-acting compounds, such as the NK1 antagonist-SERT inhibitor, highlights the potential for this chemical class to address complex multifactorial diseases.

Future research in this area should focus on:

-

Optimizing Potency and Selectivity: Further structure-activity relationship (SAR) studies to enhance the potency and selectivity of existing lead compounds.

-

Pharmacokinetic Profiling: In-depth investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of promising derivatives to ensure their suitability for clinical development.

-

In Vivo Efficacy Studies: Evaluation of the therapeutic efficacy of lead compounds in relevant animal models of disease.

-

Exploration of New Targets: Expanding the application of the this compound scaffold to other clinically relevant biological targets.

The continued exploration of this compound chemistry holds significant promise for the development of the next generation of innovative medicines.

References

- 1. Serotonin transporter - Wikipedia [en.wikipedia.org]

- 2. Mechanism of Action of the Serotonin Transporter [web.williams.edu]

- 3. Frontiers | The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases [frontiersin.org]

- 4. Fatty acid synthase enhances colorectal cancer cell proliferation and metastasis via regulating AMPK/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 2-(cyclopentylamino)thieno[3,2-d]pyrimidin-4(3H)-one derivatives as a new series of potent phosphodiesterase 7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Illumination of serotonin transporter mechanism and role of the allosteric site - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Landscape of the oncogenic role of fatty acid synthase in human tumors | Aging [aging-us.com]

- 12. Fatty acid synthase as a potential therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of a this compound as an orally active dual NK1 receptor antagonist-serotonin reuptake transporter inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Fatty acid synthase (FASN) signalome: A molecular guide for precision oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Role of CCR2 in inflammatory conditions of the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. X-ray structures and mechanism of the human serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Serotonin_transporter [bionity.com]

- 21. mdpi.com [mdpi.com]

Cyclopentylamine: A Versatile Building Block in Modern Organic Synthesis